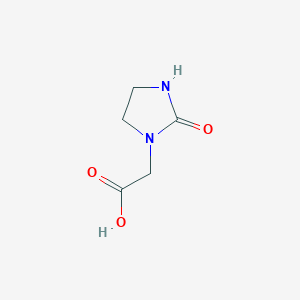

2-(2-oxoimidazolidin-1-yl)acetic Acid

Vue d'ensemble

Description

2-(2-oxoimidazolidin-1-yl)acetic acid derivatives are a class of compounds that have been studied for their potential pharmacological activities. These derivatives have been synthesized and evaluated for various biological activities, including angiotensin-converting enzyme (ACE) inhibition, hepatitis C virus NS3-4A serine protease inhibition, and anti-inflammatory properties. The molecular structure of these compounds typically includes an imidazolidine ring bearing an acetic acid moiety, which is essential for their biological activity .

Synthesis Analysis

The synthesis of 2-(2-oxoimidazolidin-1-yl)acetic acid derivatives has been achieved through different methods. For instance, (4S)-1-alkyl-3-[[N-(carboxyalkyl)amino]acyl]-2-oxoimidazolidine-4-carboxylic acid derivatives were prepared by two methods, leading to compounds with potent in vitro ACE inhibitory activities . Novel 2-oxoimidazolidine-4-carboxylic acid derivatives were synthesized for the inhibition of the hepatitis C virus NS3 serine protease, with the synthesis process including the use of a novel P2 core . Additionally, green synthesis approaches have been employed using 2-oxoimidazolidine-1,3-disulfonic acid as a recoverable catalyst for the synthesis of various heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of these derivatives has been characterized using various analytical techniques. X-ray crystallography has been used to determine the structure of an inhibitor bound to the hepatitis C virus protease . NMR spectral data and elemental analysis have been utilized to confirm the structures of synthesized compounds . The molecular conformations of the products in solution and in crystal form have been discussed based on spectral data .

Chemical Reactions Analysis

The chemical reactivity of 2-(2-oxoimidazolidin-1-yl)acetic acid derivatives has been explored in the context of their potential as inhibitors and therapeutic agents. These compounds have been involved in reactions such as cyclization to form 2-iminoimidazolidin-4-one derivatives , and cyclocondensation to synthesize novel anti-inflammatory agents . The antibacterial activity of new acetic acid derivatives with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties has also been investigated .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-oxoimidazolidin-1-yl)acetic acid derivatives are closely related to their biological activities. The potency of these compounds as ACE inhibitors and their antihypertensive effects have been evaluated, with structure-activity relationships discussed . The inhibitory activities of these derivatives against the hepatitis C virus protease have been quantified in the low microM range . Furthermore, the anti-inflammatory activity of these compounds has been assessed using in vitro and in vivo models, with some compounds showing promising results .

Applications De Recherche Scientifique

Angiotensin-Converting Enzyme 2 (ACE2) and Cardiovascular Disease

Research highlights the role of ACE2 in cardiovascular health and as a receptor for SARS-CoV-2. ACE2 has a multiplicity of physiological roles, including regulating the renin-angiotensin system, facilitating amino acid transport, and serving as a receptor for the coronavirus responsible for COVID-19. This enzyme is implicated in protecting against heart failure, myocardial infarction, hypertension, lung disease, and diabetes mellitus. Its role in controlling gut dysbiosis and vascular permeability is critical in managing pulmonary hypertension and diabetic cardiovascular complications. The use of recombinant ACE2 and related therapies are potential treatments for diseases associated with an activated renin-angiotensin system (Mahmoud Gheblawi et al., 2020).

Herbicide Toxicity and Environmental Impact

A scientometric review discusses the global trends and gaps in studies about 2,4-D herbicide toxicity. This review emphasizes the importance of understanding the toxicological and mutagenic effects of herbicides like 2,4-D, which is used worldwide in agricultural and urban settings. The research aims to provide insights into 2,4-D's specific characteristics of toxicity and mutagenicity, highlighting the need for future research focused on molecular biology, gene expression, and pesticide degradation (Natana Raquel Zuanazzi et al., 2020).

Antiprotozoal and Anticancer Activities of 2-Alkynoic Fatty Acids

A review covers the biomedical potential of 2-alkynoic fatty acids, including 2-hexadecynoic acid (2-HDA) and 2-octadecynoic acid (2-ODA), which have shown promising antiprotozoal and anticancer activities. These compounds and their metabolites are highlighted for their ability to inhibit fatty acid biosynthesis, displaying significant activity against parasites responsible for diseases like leishmaniasis and malaria, as well as against certain cancer cell lines (N. Carballeira, 2013).

Ionic Liquids and Environmental Safety

The review discusses the potential of ionic liquids, such as 1-ethyl-3-methylimidazolium acetate, for industrial applications due to their ability to dissolve various biopolymers. It emphasizes the importance of assessing the toxicity and environmental impact of these substances before large-scale utilization. The review suggests that while some ionic liquids appear safe for industrial applications, comprehensive studies on their specific toxicological profiles are needed (Shaghayegh Ostadjoo et al., 2018).

Propriétés

IUPAC Name |

2-(2-oxoimidazolidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c8-4(9)3-7-2-1-6-5(7)10/h1-3H2,(H,6,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAWJUIPAYPCEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360682 | |

| Record name | (2-Oxoimidazolidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-oxoimidazolidin-1-yl)acetic Acid | |

CAS RN |

87219-22-5 | |

| Record name | (2-Oxoimidazolidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

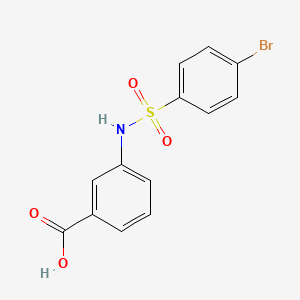

![3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1299465.png)

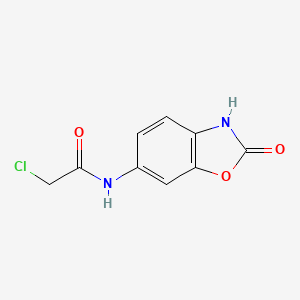

![4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid](/img/structure/B1299469.png)

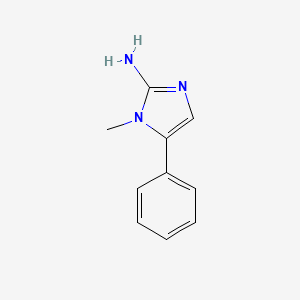

![2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B1299485.png)

![1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B1299505.png)